molecular formula C7H7ClN2O B14786370 2-Chloro-5-methylnicotinaldehyde oxime

2-Chloro-5-methylnicotinaldehyde oxime

Cat. No.: B14786370
M. Wt: 170.59 g/mol
InChI Key: MGXHHVLUUMAQPZ-UHFFFAOYSA-N
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Description

Synthesis of 2-Chloro-5-methylnicotinaldehyde (Key Precursor)

The strategic introduction of a formyl group onto the 2-chloro-5-methylpyridine (B98176) scaffold is a critical step in the synthesis of the target oxime. Several approaches have been developed to achieve this transformation efficiently.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comchemistrysteps.com The reaction typically employs a Vilsmeier reagent, which is a chloromethyliminium salt generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl3). chemistrysteps.com This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group after hydrolysis. chemistrysteps.com

While direct Vilsmeier formylation of simple pyridines can be challenging due to the electron-deficient nature of the pyridine (B92270) ring, the reaction can be successfully applied to more electron-rich pyridine derivatives or by using alternative strategies. One such strategy involves the Vilsmeier cyclization of enamides. For instance, the reaction of an enamide derived from propionaldehyde (B47417) and benzylamine (B48309) can be cyclized under Vilsmeier conditions to yield 2-chloro-5-methylnicotinaldehyde. researchgate.net This approach leverages the electron-donating character of the enamine moiety to facilitate the electrophilic substitution and subsequent ring closure.

The general mechanism for the Vilsmeier-Haack reaction involves the following key steps:

Formation of the electrophilic Vilsmeier reagent from DMF and POCl3.

Electrophilic attack of the Vilsmeier reagent on the electron-rich substrate.

Hydrolysis of the resulting iminium salt to afford the aldehyde.

Reagent/ConditionRole
N,N-Dimethylformamide (DMF)Forms the Vilsmeier reagent
Phosphorus oxychloride (POCl3)Activates DMF
Acetanilide derivativesSubstrates for cyclization to quinolines
EnamidesSubstrates for cyclization to pyridines researchgate.net
TemperatureTypically elevated (e.g., 80-90°C)
HydrolysisFinal step to generate the aldehyde

A more direct approach to 2-chloro-5-methylnicotinaldehyde involves the functionalization of the readily available starting material, 2-chloro-5-methylpyridine. Several synthetic routes for 2-chloro-5-methylpyridine have been reported, including:

From 3-Methylpyridine (B133936) N-Oxide: The reaction of 3-methylpyridine N-oxide with phosphorus oxychloride can yield a mixture of isomeric chloromethylpyridines, including 2-chloro-5-methylpyridine. guidechem.com Reaction conditions can be optimized to favor the desired isomer. justia.com

From 5-methyl-3,4-dihydro-2(1H)-pyridone: This method involves the condensation of propionaldehyde and an acrylic ester, followed by amination to form the dihydropyridone. Subsequent halogenation, dehydrohalogenation, and chlorination steps yield 2-chloro-5-methylpyridine. google.comepo.org

Direct Chlorination of 3-methylpyridine: A process for the direct chlorination of 3-methylpyridine using a specific catalyst in an airlift loop reactor has been developed to produce 2-chloro-5-methylpyridine. researchgate.net

Once 2-chloro-5-methylpyridine is obtained, the introduction of the aldehyde group at the 3-position can be achieved through methods such as metallation followed by formylation. This typically involves the deprotonation of the pyridine ring at the desired position using a strong base, such as an organolithium reagent, to form a lithiated intermediate. This nucleophilic species can then react with a formylating agent, like DMF, to introduce the aldehyde functionality.

Beyond the Vilsmeier and direct derivation approaches, other synthetic strategies can be employed to construct the 2-chloro-5-methylnicotinaldehyde framework. These can include multi-step sequences that build the pyridine ring from acyclic precursors, incorporating the required substituents at the appropriate stages. For example, condensation reactions involving enamines and α,β-unsaturated carbonyl compounds can lead to the formation of substituted dihydropyridines, which can then be aromatized and further functionalized to yield the target aldehyde.

Formation of the Oxime Functionality

The final step in the synthesis of 2-Chloro-5-methylnicotinaldehyde oxime is the conversion of the aldehyde group into an oxime. This is a common and generally high-yielding transformation in organic chemistry.

The most prevalent method for the synthesis of oximes is the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. patsnap.com The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the oxime.

A general procedure for the synthesis of an oxime from an aldehyde involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide (B78521) or sodium acetate, in a suitable solvent like ethanol. patsnap.com The base is necessary to liberate the free hydroxylamine from its salt.

For the synthesis of this compound, the reaction would involve treating 2-chloro-5-methylnicotinaldehyde with hydroxylamine hydrochloride and a base. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

Reactant/ReagentRole
2-Chloro-5-methylnicotinaldehydeAldehyde precursor
Hydroxylamine hydrochlorideSource of hydroxylamine
Base (e.g., NaOH, NaOAc)Neutralizes HCl and liberates free hydroxylamine
Solvent (e.g., Ethanol)Provides a medium for the reaction

An alternative, though less common for this specific transformation, is the oxidation of the corresponding primary amine, (2-chloro-5-methylpyridin-3-yl)methanamine. Various oxidizing agents can be employed for this purpose. This method is generally not the preferred route when the aldehyde is readily available, as it involves an additional synthetic step to first prepare the amine from the aldehyde via reductive amination.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C7H7ClN2O/c1-5-2-6(4-10-11)7(8)9-3-5/h2-4,11H,1H3

InChI Key

MGXHHVLUUMAQPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C=NO

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Formation of the Oxime Functionality

Stereoselective Synthesis of (E)-2-Chloro-5-methylnicotinaldehyde Oxime

The synthesis of the specific stereoisomer, (E)-2-Chloro-5-methylnicotinaldehyde oxime, hinges on the preparation of its direct precursor, 2-chloro-5-methylpyridine-3-carbaldehyde. The literature describes a method for preparing this aldehyde via the Vilsmeier-Haack reaction, which involves the formylation of an enamide derived from an acetylated propionaldehyde (B47417)/benzylamine (B48309) Schiff base. researchgate.net

Once the precursor aldehyde, 2-chloro-5-methylpyridine-3-carbaldehyde, is obtained, it can be converted to the corresponding oxime. This is typically achieved through a condensation reaction with hydroxylamine (B1172632), often supplied as hydroxylamine hydrochloride. The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime.

While the reaction can produce both (E) and (Z) isomers, the formation of the (E) isomer is often thermodynamically favored. Specific control over reaction conditions such as pH, temperature, and solvent can be employed to enhance the stereoselectivity of the oximation process, although detailed studies focusing exclusively on maximizing the (E)-isomer yield for this particular compound are not extensively documented in the surveyed literature. The general principle relies on allowing the reaction to reach thermodynamic equilibrium, where the more stable (E)-isomer predominates.

The synthesis of the foundational precursor, 2-chloro-5-methylpyridine (B98176), can be accomplished through various routes. One patented method involves the halogenation and subsequent dehydrohalogenation of 5-methyl-3,4-dihydro-2(1H)-pyridone. epo.orggoogle.com An alternative single-step process describes contacting a 2-oxo-5-methyl-5,6-dihalopiperidine with a chlorinating agent like phosphorus oxychloride or phosgene (B1210022) at elevated temperatures. google.comgoogle.comgoogleapis.com

Advanced Synthetic Strategies

Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. Advanced strategies for preparing oximes, including the subject compound, focus on catalytic methods and green chemistry principles to overcome the limitations of classical approaches.

Catalysis offers a powerful tool for the synthesis of oximes by providing alternative reaction pathways with lower activation energies, leading to faster reactions, milder conditions, and often higher yields. Classical methods that require refluxing in organic solvents with bases like pyridine (B92270) suffer from drawbacks such as long reaction times and the use of toxic reagents. clearsynth.comaksci.com

A variety of catalysts have been explored for general oxime synthesis. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially reused. For instance, platinum (Pt) supported on a ceria-zirconia solid solution has been shown to be effective for the hydrogenation of oximes, a related reaction. clinisciences.com Metal oxides have also been employed as catalysts for the formation of oximes from aldehydes and ketones. Materials such as zinc oxide (ZnO) and bismuth(III) oxide (Bi2O3) have been successfully used to catalyze oximation reactions, often under solvent-free conditions. aksci.com Another approach documented in patent literature involves the use of phospho-tungstic acid for the catalytic reaction of a ketone with ammonia (B1221849) and hydrogen peroxide to form an oxime. epo.org

Catalyst SystemSubstrate TypeKey AdvantagesReference
Phospho-tungstic AcidKetones (e.g., Cyclohexanone)Catalytic reaction with NH₃ and H₂O₂. epo.org
Zinc Oxide (ZnO)AldehydesEnables solventless reaction at elevated temperatures (80°C). aksci.com
Bismuth(III) Oxide (Bi₂O₃)Aldehydes and KetonesEffective under solvent-free grinding conditions at room temperature. aksci.com
Titanium Dioxide (TiO₂/(SO₄²⁻))Aldehydes and KetonesUsed with microwave irradiation under solvent-free conditions. aksci.com

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. clearsynth.com The synthesis of oximes has been a target for the application of these principles, moving away from methods that use toxic solvents and produce significant waste. aksci.com

A primary focus has been the replacement of volatile and hazardous organic solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. clearsynth.com Research has demonstrated highly efficient synthesis of aldoximes from aldehydes using a catalyst in water at room temperature. clearsynth.com One study found that using mineral water, which contains natural minerals, can further accelerate the reaction, yielding aryl oximes in high yields within minutes at room temperature without the need for additional catalysts. google.com

Another significant advancement is the development of solvent-free reaction conditions. "Grindstone chemistry," which involves grinding solid reactants together, has emerged as a powerful, environmentally friendly technique. aksci.commodechem.com This method has been successfully applied to the synthesis of a broad spectrum of aldoximes and ketoximes in excellent yields by grinding the carbonyl compound and hydroxylamine hydrochloride with a catalyst like bismuth(III) oxide (Bi₂O₃) or antimony(III) oxide (Sb₂O₃) at room temperature. aksci.commodechem.com These solventless approaches minimize pollution, reduce costs, and simplify reaction procedures and product work-up. aksci.com

Green Chemistry ApproachDescriptionKey AdvantagesReference
Aqueous MediumUsing water or mineral water as the reaction solvent.Environmentally benign, safe, economical, and can lead to rapid reactions. google.comclearsynth.com
Solvent-Free GrindingReactants are ground together in the presence of a solid catalyst (e.g., Bi₂O₃, Sb₂O₃).Eliminates solvent waste, often requires short reaction times, and simplifies the procedure. aksci.commodechem.com
Use of Greener OxidantsEmploying air as the oxidant in certain oxime synthesis pathways.Air is an economic and environmentally friendly oxidant. researchgate.net
Natural Acid CatalysisUtilizing aqueous extracts from natural sources like fruits as acid catalysts.Reduces reliance on hazardous mineral acids. clearsynth.com

Chemical Reactivity and Transformation Mechanisms

Oxime-Specific Rearrangements

Oximes are well-known for undergoing rearrangement reactions, the most prominent of which is the Beckmann rearrangement. This reaction provides a pathway to convert aldoximes into nitriles.

The Beckmann rearrangement transforms an oxime functional group into a substituted amide or, in the case of aldoximes like 2-Chloro-5-methylnicotinaldehyde oxime, into a nitrile. wikipedia.org This transformation is typically catalyzed by acid, but a range of other reagents can promote the reaction, often under milder conditions. wikipedia.org The conversion of aldoximes to nitriles is essentially a dehydration process.

Various methodologies have been developed to facilitate this rearrangement with high yields, avoiding the harsh conditions of traditional methods which often require high temperatures and strong acids. organic-chemistry.org For instance, reagents like 2,4,6-trichloro wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgtriazine (TCT) in N,N-dimethylformamide (DMF) can efficiently convert aldoximes to nitriles at room temperature. organic-chemistry.org Other effective systems include cyanuric chloride with zinc chloride as a co-catalyst. wikipedia.org

Table 1: Reagents for Beckmann Rearrangement of Aldoximes to Nitriles

Reagent/Catalyst System Solvent Temperature Typical Yield Reference
2,4,6-trichloro wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgtriazine (TCT) N,N-dimethylformamide (DMF) Room Temperature High organic-chemistry.org
bis-morpholinophosphorylchloride (BMPC) Toluene or DMF 55-60°C Good to Excellent
Cyanuric chloride / Zinc chloride - - - wikipedia.org
Chlorotropylium chloride - - Up to 99% researchgate.net
Sulfuric acid, Polyphosphoric acid - - - wikipedia.org

The mechanism of the Beckmann rearrangement is a well-studied process. illinois.edu The key step involves the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org For aldoximes, this migrating group is a hydrogen atom.

The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group. masterorganicchemistry.com In the presence of acid, the hydroxyl group is protonated, forming a better leaving group (H₂O). masterorganicchemistry.comorganic-chemistry.org The rearrangement proceeds via a concerted mechanism where the hydrogen atom migrates to the nitrogen, accompanied by the simultaneous cleavage of the N-O bond, expelling water. organic-chemistry.orgscilit.com This avoids the formation of a highly unstable free nitrene. organic-chemistry.org The process results in a nitrilium ion intermediate, which, in the case of an aldoxime, is deprotonated to yield the final nitrile product. organic-chemistry.orgmasterorganicchemistry.com

Computational studies on acetone (B3395972) oxime have shown that solvent molecules can play a crucial role in stabilizing the transition state. wikipedia.org While the rearrangement of ketoximes is stereospecific, the reaction for aldoximes can proceed without stereospecificity in the solution phase. wikipedia.org

Radical Chemistry of the Oxime Moiety

Beyond classical rearrangements, the oxime group can participate in radical chemistry. The generation of iminoxyl radicals from the oxime moiety opens up pathways to various cyclization and coupling reactions. beilstein-journals.orgnih.govnih.gov

Iminoxyl radicals (or oxime radicals) are N-oxyl radicals where the N–O• fragment is connected to the rest of the molecule via a carbon-nitrogen double bond. beilstein-journals.orgnih.gov These radicals can be generated from their oxime precursors through oxidation. nih.gov Various oxidizing agents have been employed for this purpose, including silver oxide (Ag₂O) and lead tetraacetate (Pb(OAc)₄). nih.govresearchgate.net The copper(II) ion, for example from Cu(ClO₄)₂, has also been shown to generate iminoxyl radicals from oximes, a fact confirmed by EPR spectroscopy. nih.gov

The unpaired electron in an iminoxyl radical is delocalized between the nitrogen and oxygen atoms, allowing it to react as either an N- or O-centered radical. beilstein-journals.orgnih.gov

Once generated, iminoxyl radicals can undergo intramolecular reactions, particularly cyclizations. beilstein-journals.orgnih.gov These reactions typically involve the radical adding to an unsaturated bond within the same molecule or abstracting a hydrogen atom, followed by cyclization. beilstein-journals.orgrsc.org

The most common outcome is the formation of five-membered rings. beilstein-journals.orgnih.gov

Isoxazoline formation : This occurs when the radical cyclizes via the formation of a C–O bond. This pathway is common in the 5-exo-trig cyclization of iminoxyl radicals onto a nearby double bond. beilstein-journals.orgrsc.orgresearchgate.net

Nitrone formation : Alternatively, cyclization can proceed through the formation of a C–N bond, leading to a cyclic nitrone. beilstein-journals.orgnih.gov

The specific product often depends on the structure of the substrate and the reaction conditions. beilstein-journals.org

Iminoxyl radicals can also participate in intermolecular reactions, coupling with other molecules. beilstein-journals.org In these oxidative coupling reactions, the iminoxyl radical typically forms a C–O bond with another substrate. beilstein-journals.orgnih.gov For example, iminoxyl radicals have been shown to couple with 1,3-dicarbonyl compounds and dinitriles. beilstein-journals.orgnih.gov These reactions are often mediated by metal catalysts, such as copper(II) salts, which can facilitate both the generation of the iminoxyl radical and the subsequent coupling step. beilstein-journals.orgnih.gov The mechanism can involve the interaction of the iminoxyl radical with a metal complex of the coupling partner. beilstein-journals.org

Nucleophilic and Electrophilic Reactivity

The electronic properties of the oxime group and the substituted pyridine (B92270) ring govern the molecule's reactivity towards both nucleophiles and electrophiles.

The oxime functional group (C=N-OH) is a primary site of reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic, while the hydroxyl group can be converted into a good leaving group, facilitating rearrangement reactions.

One of the most significant transformations of aldoximes is the Beckmann rearrangement , an acid-catalyzed reaction that converts an oxime into an amide or, in the case of aldoximes, often a nitrile. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the oxime hydroxyl group, converting it into a better leaving group (water). organic-chemistry.org This is followed by a stereospecific migration of the group anti-periplanar to the leaving group on the nitrogen. wikipedia.orgorganic-chemistry.org For an aldoxime like this compound, where the migrating group is a hydrogen atom, the rearrangement typically leads to the formation of a nitrile.

The stereochemistry of the oxime is crucial for the outcome of the Beckmann rearrangement. The reaction proceeds via a concerted mechanism where the migrating group moves as the leaving group departs. organic-chemistry.org Therefore, the specific geometry of the E or Z isomer of the oxime determines which group migrates.

Table 1: Potential Beckmann Rearrangement of this compound This table outlines the theoretical product of the Beckmann rearrangement for the specified aldoxime.

Starting Material Reagents Key Transformation Product
This compound Strong Acid (e.g., H₂SO₄, PCl₅) Rearrangement of the protonated oxime 2-Chloro-5-methylnicotinonitrile

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS). wikipedia.orguoanbar.edu.iq The reaction, when it occurs, generally requires harsh conditions and preferentially takes place at the 3- and 5-positions (meta to the nitrogen), as attack at the 2-, 4-, or 6-positions results in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.comquimicaorganica.org

In this compound, the directing effects of the existing substituents must be considered:

Nitrogen Atom: Strongly deactivating, meta-directing.

Chloro Group (at C2): Deactivating via induction, but ortho-, para-directing via resonance. It directs incoming electrophiles to the 3- and 5-positions.

Methyl Group (at C5): Activating via hyperconjugation and induction, ortho-, para-directing. It directs incoming electrophiles to the 4- and 6-positions.

Aldoxime Group (-CH=NOH) (at C3): Deactivating via induction, meta-directing. It directs incoming electrophiles to the 5-position.

The combined influence of these groups makes predicting the precise location of electrophilic attack complex. The C4 and C6 positions are activated by the methyl group but deactivated by the pyridine nitrogen. The C5 position is deactivated by the chloro group and the aldoxime group. However, considering the powerful deactivating effect of the pyridinium (B92312) nitrogen (which forms under the acidic conditions typical for EAS), substitution is generally disfavored. If forced under vigorous conditions, the attack would most likely occur at the position least deactivated, which would require a careful analysis of the combined electronic effects.

1,3-Dipolar Cycloaddition Reactions

A cornerstone of oxime reactivity is its ability to serve as a precursor to nitrile oxides, which are highly reactive 1,3-dipoles. These intermediates readily undergo [3+2] cycloaddition reactions with various unsaturated systems (dipolarophiles) to construct five-membered heterocyclic rings. wikipedia.org

Nitrile oxides are generally unstable and are typically generated in situ from aldoximes to be trapped immediately by a dipolarophile. nih.gov A common and effective method for this transformation is the oxidation of the aldoxime. For this compound, treatment with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl) or N-chlorosuccinimide (NCS) in the presence of a base would first generate the corresponding hydroxamoyl chloride. Subsequent elimination of HCl, often facilitated by a mild base like triethylamine, yields the reactive 2-chloro-5-methylpyridine-3-carbonitrile oxide intermediate. nih.gov

Once generated, the 2-chloro-5-methylpyridine-3-carbonitrile oxide can participate in cycloaddition reactions with a variety of dipolarophiles. wikipedia.orgresearchgate.net

Isoxazoles and Isoxazolines: The reaction of the nitrile oxide with an alkyne yields a substituted isoxazole, while reaction with an alkene produces an isoxazoline. nih.govorganic-chemistry.org These reactions are highly regioselective and provide a powerful route to these important heterocyclic scaffolds. researchgate.netnih.gov

Furoxans (1,2,5-Oxadiazole-2-oxides): In the absence of a suitable dipolarophile, nitrile oxides can undergo dimerization to form furoxans. researchgate.netmdpi.com This process is also a type of [3+2] cycloaddition where one molecule of the nitrile oxide acts as the 1,3-dipole and the other acts as the dipolarophile.

1,2,4-Oxadiazoles: Nitrile oxides can also react with nitriles (R-C≡N) as dipolarophiles. This cycloaddition leads to the formation of 3,5-disubstituted 1,2,4-oxadiazoles, another class of valuable heterocyclic compounds. nih.govorganic-chemistry.org

Table 2: Potential [3+2] Cycloaddition Reactions of the Nitrile Oxide Derivative This table summarizes the expected heterocyclic products from the reaction of in situ generated 2-chloro-5-methylpyridine-3-carbonitrile oxide with various dipolarophiles.

Dipolarophile Dipolarophile Class Resulting Heterocycle
R-C≡C-R' Alkyne 3-(2-Chloro-5-methylpyridin-3-yl)-4,5-disubstituted isoxazole
R-CH=CH-R' Alkene 3-(2-Chloro-5-methylpyridin-3-yl)-4,5-disubstituted isoxazoline
2-Chloro-5-methylpyridine-3-carbonitrile oxide Nitrile Oxide (Dimerization) 3,4-bis(2-Chloro-5-methylpyridin-3-yl)furoxan
R'-C≡N Nitrile 3-(2-Chloro-5-methylpyridin-3-yl)-5-substituted-1,2,4-oxadiazole

Isomerization Studies

The carbon-nitrogen double bond of an oxime gives rise to geometric isomerism, resulting in the existence of E and Z isomers. These isomers are distinct compounds with potentially different physical properties and chemical reactivities. Oximes generally have a high barrier to inversion, meaning the E and Z isomers are often stable and separable. organic-chemistry.org The specific compound, (E)-2-Chloro-5-methylnicotinaldehyde oxime (CAS 1203500-13-3), indicates that the E isomer is well-characterized. guidechem.com

The interconversion between E and Z isomers can sometimes be induced by heat or acid catalysis. google.com This isomerization is a critical consideration for reactions that are stereospecific, such as the Beckmann rearrangement, where the geometry of the starting oxime dictates the structure of the product. wikipedia.org For example, in the rearrangement of an aldoxime, the hydrogen atom must be anti to the hydroxyl group for it to migrate. Therefore, only one of the two geometric isomers will readily undergo the rearrangement to form the nitrile under stereospecific conditions. Studies on related oximes have shown that mixtures of isomers can be detected by techniques like NMR spectroscopy, as the protons near the C=N bond experience different chemical environments in each isomer. nih.gov

E/Z Isomerization Pathways of Aldoximes

The interconversion between E and Z isomers of aldoximes, including this compound, is a well-documented phenomenon influenced by various catalytic conditions. While specific studies on this compound are not extensively detailed in the available literature, the general mechanisms for aldoxime isomerization provide a strong framework for understanding its behavior.

The synthesis of oximes from aldehydes and hydroxylamine (B1172632) often results in a mixture of (E) and (Z) isomers. researchgate.net The separation of these isomers can be challenging, and in many instances, the (E) isomer is formed from the (Z) form via a hydrochloride method, followed by purification. researchgate.net The selective synthesis of either the (E) or (Z) isomer is an area of significant research interest. researchgate.net

Acids and bases are known to catalyze the isomerization process. researchgate.net Protic or Lewis acids can be employed under anhydrous conditions to treat a solution containing a mixture of (E) and (Z) isomers, leading to the precipitation of the (E) isomer as an immonium complex. google.com Subsequent neutralization with a dilute base can then yield the pure (E) isomer. google.com This process is driven by the greater thermodynamic stability of the (E) isomer in many cases.

The table below summarizes various catalysts and conditions that have been successfully employed for the synthesis and isomerization of oximes, which are applicable to this compound.

Catalyst/ConditionOutcomeReference
TiO₂/SO₄²⁻Promotes oxime formation researchgate.net
ZnOPromotes oxime formation researchgate.net
CuSO₄ and K₂CO₃Promotes oxime formation researchgate.net
GlycinePromotes oxime formation researchgate.net
CaOPromotes oxime formation researchgate.net
Silica gelPromotes oxime formation researchgate.net
Microwave irradiationPromotes oxime formation researchgate.net
Protic or Lewis acidsSelective precipitation of (E) isomer google.com

Photochemical Isomerization Mechanisms

Photochemical methods offer an alternative pathway for the isomerization of aldoximes. The absorption of ultraviolet light can induce the conversion between (syn) and (anti) (or (Z) and (E)) isomers. nih.gov This process is particularly relevant for compounds like isonicotinaldehyde oxime derivatives, which share structural similarities with this compound. nih.gov

The mechanism of photochemical isomerization involves the excitation of the oxime to an electronically excited state upon absorption of a photon. In this excited state, the rotational barrier around the C=N double bond is significantly lowered, allowing for rotation to occur. Subsequent relaxation to the ground electronic state can then lead to the formation of the other isomer. The final ratio of isomers is often dependent on the wavelength of light used and the quantum yields of the forward and reverse isomerization processes.

Research on the photochemical synthesis of anti-isonicotinaldehyde oxime derivatives has demonstrated the utility of UV radiation in achieving specific isomeric forms. nih.govdocumentsdelivered.com While the specific quantum yields and optimal wavelengths for the isomerization of this compound have not been reported, the general principles of photochemical isomerization of pyridyl aldoximes are applicable.

Derivatization and Analog Design

Structural Modification of the Oxime Group

The oxime group is a key site for derivatization, allowing for the introduction of various substituents that can significantly alter the molecule's reactivity and physicochemical properties.

O-substitution of the oxime transforms it into an oxime ether or ester, which exhibit distinct reactivity. O-acyl oximes, for instance, are versatile building blocks in organic synthesis, particularly for constructing nitrogen-containing heterocycles through transition metal-catalyzed reactions. researchgate.netrsc.org These reactions often proceed under mild conditions and can avoid the need for external oxidants. rsc.org

The reactivity of oximes is heavily influenced by the N-O bond, which can undergo facile fragmentation to form iminyl radicals. nsf.gov This reactivity is tunable by varying the O-substituent, a strategy employed for both thermal and photochemical activation. nsf.gov O-acyl oximes, in particular, are of interest in photocatalysis, with methodologies being developed around single electron transfer (SET) and triplet energy transfer (EnT) mechanisms. nsf.gov The formation of iminyl radicals from O-substituted oximes opens pathways for various chemical transformations, including additions to alkenes to generate functionalized imines. nsf.govresearchgate.net

Table 1: Reactivity of O-Substituted Oximes

O-Substituent Type Key Reactivity Feature Potential Applications
Acyl (O-acyl oximes) Formation of iminyl radicals via SET or EnT Synthesis of N-heterocycles, C-H functionalization

Functionalized Oxime Ethers

Functionalized oxime ethers are valuable intermediates in organic synthesis. researchgate.net A regioselective synthesis approach allows for the creation of these ethers in good yields from oximes and allyl bromides under mild conditions, using sodium hydride and triethylamine. eurekaselect.com Oxime ethers are considered privileged scaffolds in medicinal chemistry and are crucial for synthesizing various heterocyclic compounds. nsf.govresearchgate.net The synthesis of oxime ethers can be achieved through several methods, including the palladium-catalyzed cross-coupling of ketoximes with activated aryl bromides. researchgate.net The reduction of oxime ethers is a method for synthesizing N,O-disubstituted hydroxylamines, though it requires selective reduction of the C=N bond without cleaving the N-O bond. researchgate.net

Modification of the Pyridine (B92270) Core

Altering the substitution pattern of the 2-chloro-5-methylpyridine (B98176) core can significantly impact the electronic and steric properties of the entire molecule.

The electronic properties of the pyridine ring are sensitive to the nature and position of its substituents. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the ring, influencing its reactivity and the properties of attached functional groups. nih.gov Studies on 2,6-bis(diethylaminomethyl)pyridine derivatives have shown that substituents at the 4-position can affect the electron donor ability of pincer ligands and their coordination chemistry with metal ions like Cu(II). nih.gov The photophysical properties of multi-substituted pyridines, however, appear to be primarily dominated by the pyridine core itself, with minimal influence from aryl substituents. nih.gov

Table 2: Influence of Pyridine Ring Substituents

Substituent Type Position Influence on Chemical Properties
Electron-withdrawing 4-position Alters electron donor ability of the pyridine nitrogen
Electron-donating 4-position Modifies the HOMO-LUMO gap

Hybrid Systems Incorporating the 2-Chloro-5-methylpyridine Scaffold

The 2-chloro-5-methylpyridine moiety serves as a valuable scaffold for constructing hybrid molecules with potential biological activity. sigmaaldrich.comepo.org This scaffold is a key intermediate in the synthesis of certain herbicides. epo.org Furthermore, derivatives of 2-chloro-5-(chloromethyl)pyridine (B46043) have been synthesized and evaluated for their antimicrobial and antimalarial activities. researchgate.net The hybridization of the pyridine-urea scaffold has been explored for developing novel anticancer agents, particularly as VEGFR2 inhibitors. nih.gov The synthesis of such hybrid systems often involves cross-coupling reactions to link the pyridine core with other pharmacophoric moieties. nih.gov

Design of Bioactive Compound Analogs

The structural features of 2-Chloro-5-methylnicotinaldehyde oxime make it an attractive starting point for designing analogs with potential therapeutic or agricultural applications. The indole-based oxime, indirubin-3'-oxime, for example, has been extensively studied for its anticancer properties. mdpi.com Structure-activity relationship (SAR) studies on such compounds have indicated that the presence of an oxime group can be crucial for cytotoxic effects, and the introduction of polar substituents can enhance these activities. mdpi.com

In the context of antiviral research, oxime derivatives of dehydrocholic acid have been designed and synthesized as potential anti-hepatitis B virus (HBV) agents. nih.gov Bioactive assays revealed that some of these oxime derivatives exhibited significant inhibitory activity against HBeAg secretion. nih.gov These findings underscore the potential of designing bioactive analogs by modifying the core structure of this compound, for instance, by introducing different ester or ether functionalities to the oxime group or by altering the substituents on the pyridine ring to enhance interactions with biological targets. nih.gov The design of novel insecticides based on similar pyridine-containing structures, such as flupyrimin, has also been explored, suggesting another potential application for analogs of the title compound. mdpi.com

Structure-Activity Relationship (SAR) Studies for Oxime Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how different parts of a molecule contribute to its biological activity. For oxime derivatives, including those related to the nicotinic scaffold, research often focuses on how modifications to the pyridine ring and the oxime group itself can influence efficacy.

While specific SAR data for this compound is not extensively detailed in publicly available literature, principles can be drawn from studies on analogous pyridinium (B92312) oximes. For instance, research on 2-pralidoxime (2-PAM) and its analogs has shown that the position of substituents on the pyridine ring can dramatically alter activity. A "methyl scan," where a methyl group is moved to different positions on the pyridine ring of 2-PAM, revealed that modifications at the 4-position are well-tolerated, whereas changes at the 3- and 5-positions can significantly reduce or abolish activity.

These findings suggest that for this compound, the location of the chloro and methyl groups is critical. SAR studies would typically involve synthesizing a series of analogs where these substituents are moved or replaced to probe their importance. For example, the electronic and steric effects of the chlorine at the 2-position and the methyl group at the 5-position are likely key determinants of the molecule's interaction with its biological target.

Table 1: Hypothetical SAR Study on Analogs of this compound This interactive table illustrates potential outcomes from a systematic SAR study, based on principles from related compounds. Users can sort the data to observe trends in how substituent changes might affect biological activity.

CompoundR1 (Position 2)R2 (Position 5)R3 (Oxime)Predicted Relative Activity
Lead Compound-Cl-CH₃=N-OH100%
Analog 1-F-CH₃=N-OH85%
Analog 2-Br-CH₃=N-OH95%
Analog 3-H-CH₃=N-OH50%
Analog 4-Cl-H=N-OH30%
Analog 5-Cl-C₂H₅=N-OH110%
Analog 6-Cl-CH₃=N-OCH₃70%
Analog 7-Cl-CH₃=N-OC₂H₅65%

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Exploration of Bioisosteric Replacements within Nicotinic Analogs

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired properties while minimizing undesirable ones. researchgate.net In the context of nicotinic analogs, this approach is widely used to improve potency, selectivity, and pharmacokinetic profiles.

For this compound, several bioisosteric replacements could be explored:

Pyridine Ring Analogs: The pyridine ring itself can be replaced by other heterocyclic systems to explore different electronic distributions and hydrogen bonding capabilities.

Oxime Bioisosteres: The oxime functional group can be replaced by other groups that can act as hydrogen bond donors or acceptors, such as hydrazones or amides.

Chloro and Methyl Group Replacements: The chlorine atom could be replaced by other halogens (F, Br) or a trifluoromethyl group to modulate electronic properties. The methyl group could be replaced by other small alkyl groups or an ethyl group to probe steric limits.

Studies on other nicotinic ligands have demonstrated the success of this approach. For example, dialkylamino and appropriately substituted benzene (B151609) rings have been shown to be effective bioisosteric replacements for the pyrrolidine (B122466) and pyridine rings found in some nicotinic compounds. researchgate.net Similarly, various heterocyclic structures like tetrahydrofurans, benzodioxoles, and oxazolidinones have been investigated as bioisosteres for lactone rings in muscarinic ligands, a related class of compounds. nih.gov

Table 2: Potential Bioisosteric Replacements for Functional Groups of this compound This interactive table showcases potential bioisosteric replacements for different moieties of the title compound.

Original Functional GroupPositionPotential Bioisosteric Replacement(s)Rationale for Replacement
Chlorine2-F, -Br, -CF₃Modulate electronegativity and lipophilicity
Methyl5-Ethyl, -Cyclopropyl, -HProbe steric tolerance at the binding site
Aldehyde Oxime3-Nitrile, -Amide, -HydrazoneAlter hydrogen bonding capacity and metabolic stability
Pyridine RingCore-Pyrimidine, -Thiazole, -PyrazoleModify core electronics, polarity, and solubility

Applications in Organic Synthesis and Materials Science

Role as a Key Synthon in Complex Molecule Synthesis

2-Chloro-5-methylnicotinaldehyde oxime, as a stable derivative of the corresponding aldehyde, represents a crucial synthon in the synthesis of various complex molecules. The aldehyde group's reactivity, modulated by its conversion to an oxime, allows for its participation in numerous synthetic pathways.

The 2-chloro-5-methylpyridine (B98176) scaffold is a cornerstone of many neonicotinoid insecticides. The primary synthon for the synthesis of Imidacloprid (B1192907) is 2-chloro-5-(chloromethyl)pyridine (B46043). chemicalbook.comresearchgate.net The synthesis of this key intermediate often begins with 2-chloro-5-methylpyridine. scispace.comjustia.com However, synthetic routes involving chloronicotinaldehydes, the direct precursors to their respective oximes, are also employed for creating Imidacloprid analogues. researchgate.net In these pathways, 2-chloro-5-methylnicotinaldehyde is a critical intermediate. The corresponding oxime can function as a protected version of the aldehyde, preventing unwanted side reactions while other parts of the molecule are modified, before being converted back to the aldehyde or used to form the final product. The synthesis of various nitromethylene analogues of imidacloprid relies on the coupling of 2-chloro-5-(chloromethyl)pyridine with different amine-containing moieties. nih.gov

The structural motif of this compound is a valuable starting point for the generation of a diverse array of biologically active heterocyclic compounds. Heterocyclic scaffolds are fundamental in medicinal chemistry and drug discovery. The reactivity of the oxime and the potential for chemical modification at the pyridine (B92270) ring allow this compound to serve as a versatile intermediate. By leveraging the existing chloro- and methyl-substituents, chemists can introduce further chemical diversity, leading to the synthesis of novel compounds with potential therapeutic applications.

The parent aldehyde of the oxime, 2-chloro-5-methylnicotinaldehyde, readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. mdpi.comnih.gov This reaction is a fundamental transformation in organic chemistry for creating a carbon-nitrogen double bond. The resulting Schiff bases, incorporating the 2-chloro-5-methylpyridine ring, are themselves a class of compounds with significant potential in coordination chemistry and materials science. researchgate.netrjpbcs.com The synthesis is typically straightforward, often involving refluxing the aldehyde and amine in an appropriate solvent, sometimes with an acid catalyst. mdpi.comrjpbcs.com

Table 1: Synthetic Roles of this compound and its Precursor Aldehyde


Applications in Bioconjugation Chemistry

The reaction to form an oxime bond, known as oxime ligation, has become a powerful tool in bioconjugation chemistry due to its high specificity and the stability of the resulting linkage.

Oxime ligation is a chemoselective reaction that occurs between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O). nih.govrsc.org This reaction is considered a "click-type" reaction because it is highly efficient, proceeds under mild, aqueous conditions, and its reactants are mutually specific, avoiding cross-reactivity with other functional groups found in biological systems. researchgate.netmdpi.com

The hydrolytic stability of oximes is significantly greater than that of corresponding imines and hydrazones, making them a preferred choice for creating stable bioconjugates. nih.gov Rate constants for oxime hydrolysis can be nearly 1000-fold lower than those for simple hydrazones. nih.gov The reaction proceeds optimally at an acidic pH of around 4 to 5. acs.orgrsc.org However, for applications involving sensitive biomolecules that require neutral pH, the reaction rate can be significantly enhanced by using nucleophilic catalysts. mdpi.com Aniline is a classical catalyst, but substituted anilines like p-phenylenediamine (B122844) and m-phenylenediamine (B132917) have been shown to be superior, allowing for efficient ligation at neutral pH (pH 7) even at low reactant concentrations. acs.orgresearchgate.netnih.govacs.org

Table 2: Key Features of Oxime Ligation for Bioconjugation


The reliability and versatility of oxime ligation have led to its successful application in the synthesis of a wide range of complex bioconjugates. [5, 24] This methodology allows for the precise covalent linking of different molecular entities, such as polymers, peptides, and carbohydrates, to create multifunctional constructs.

Polymer-Protein Conjugates : Oxime ligation is used to attach polymers, such as polyethylene (B3416737) glycol (PEG), to proteins. This process, known as PEGylation, can improve the pharmacokinetic properties and stability of therapeutic proteins. The reaction's specificity allows for site-specific modification, which is crucial for preserving the protein's biological activity. [17, 21]

Peptide Dendrimers : This technique provides a general approach for forming peptide dendrimers using unprotected peptides as building blocks. nih.gov By equipping a core molecule with aldehyde groups and peptides with aminooxy groups, complex, branched dendrimeric structures can be assembled efficiently. researchgate.net These multivalent structures are valuable in vaccine development and drug delivery. acs.org

Glycoconjugates : Oxime chemistry is a convenient method for ligating sugars to other molecules or surfaces. [8, 15] For example, unprotected reducing sugars, which naturally possess a latent aldehyde group, can react with aminooxy-functionalized molecules to form glycoconjugates. nih.gov This has been used to create multivalent glycodendrimers and to modify the surfaces of liposomes with specific oligosaccharides for cell-targeting applications. [16, 20]

Compound Index

Compound Name
2-Chloro-5-chloromethylpyridine
2-Chloro-5-hydroxymethylpyridine
2-Chloro-5-methylnicotinaldehyde
This compound
2-Chloro-5-methylpyridine
Aniline
Imidacloprid
m-Phenylenediamine
p-Phenylenediamine
Polyethylene glycol (PEG)

Development of Functional Materials

The unique molecular architecture of this compound, which combines a substituted pyridine ring with a reactive oxime group, presents intriguing possibilities for the development of advanced functional materials. The inherent electronic properties of the pyridine nucleus, coupled with the versatile chemistry of the oxime moiety, make it a candidate for integration into materials with tailored optical and responsive properties. Research into related pyridyl oxime structures provides a foundation for exploring its potential in creating novel fluorescent, phosphorescent, and photo-responsive materials.

Integration into Fluorescent and Phosphorescent Heterocycles

The synthesis of fluorescent and phosphorescent materials is a dynamic area of research, driven by applications in sensing, imaging, and lighting technologies. Heterocyclic compounds, particularly those containing pyridine, are central to the design of many organic luminophores due to their rigid structures and tunable electronic properties. nih.govnih.gov While direct studies on the luminescence of heterocycles derived from this compound are not extensively documented, the known reactivity of oximes and pyridines allows for the postulation of several synthetic routes to such materials.

Furthermore, pyridyl oximes are known to form coordination complexes with a variety of metal ions. researchgate.net The formation of such metal-organic frameworks or coordination polymers can lead to materials with interesting photophysical properties. nih.gov For example, rhenium(I) and iridium(III) complexes incorporating pyridyl-based ligands have been shown to exhibit strong phosphorescence. acs.org The nitrogen atoms of both the pyridine ring and the oxime group in this compound could act as coordination sites for metal centers, potentially leading to the formation of phosphorescent materials. The specific emission characteristics of such materials would depend on the choice of metal and the coordination environment.

The table below summarizes potential synthetic strategies for integrating this compound into luminescent heterocycles, based on established chemical transformations of related compounds.

Synthetic Strategy Potential Product Class Anticipated Luminescent Property
Intramolecular CyclizationFused Pyridyl-HeterocyclesFluorescence
Metal CoordinationPyridyl-Oxime Metal ComplexesPhosphorescence
Cross-Coupling ReactionsExtended π-Conjugated SystemsTunable Fluorescence

Contributions to Photo-responsive Materials

Photo-responsive, or photochromic, materials are capable of undergoing reversible changes in their properties upon exposure to light of a specific wavelength. This "smart" behavior is being harnessed for applications in optical data storage, molecular switches, and targeted drug delivery. The incorporation of oxime functionalities into molecular structures has been explored as a strategy for creating photochromic compounds. researchgate.net

Research has shown that some oxime derivatives can undergo photochemical reactions, such as N-O bond homolysis or photo-Beckmann rearrangement, upon UV irradiation. researchgate.net These transformations can lead to a significant change in the molecule's structure and, consequently, its absorption spectrum. While the photo-responsive behavior of this compound itself has not been reported, its structural similarity to other photo-active oximes suggests that it could be a valuable building block in this field.

The pyridine ring in this compound can also play a role in the design of photo-responsive materials. Pyridine-containing compounds have been investigated for their photo-cleavable properties, where light is used to trigger the release of a specific molecule. researchgate.net The combination of the pyridine and oxime groups could lead to novel photo-responsive systems with unique activation wavelengths and cleavage products.

The potential applications of this compound in photo-responsive materials are summarized in the following table:

Photo-responsive Mechanism Potential Application Key Molecular Feature
Photo-Beckmann RearrangementMolecular SwitchesOxime Group
N-O Bond HomolysisRadical InitiatorsOxime Group
Photo-induced CleavageControlled Release SystemsPyridyl Oxime Moiety

Catalytic Applications of Oxime Derivatives

The field of catalysis is continuously seeking new ligand scaffolds that can enhance the activity and selectivity of metal-based catalysts. Pyridine-containing ligands have a long history in coordination chemistry and catalysis due to their ability to form stable complexes with a wide range of transition metals. unimi.it The introduction of an oxime group onto a pyridine framework, as seen in this compound, creates a bidentate ligand with both nitrogen and oxygen donor atoms.

Metal complexes of pyridyl oximes have been investigated for their catalytic activity in various organic transformations. For instance, cobalt complexes bearing pyridine-oxime ligands have been shown to be highly active catalysts for isoprene (B109036) polymerization, a key process in the production of synthetic rubber. mdpi.com The electronic and steric properties of the pyridine-oxime ligand can be tuned to influence the catalytic activity and the properties of the resulting polymer.

Furthermore, cobaloximes, which are cobalt complexes containing oxime ligands, have been studied as catalysts for the hydrogen evolution reaction. nih.gov The pyridine moiety can act as an axial ligand in these complexes, influencing the electronic structure of the cobalt center and thus its catalytic performance. Derivatives of this compound could potentially be used to synthesize novel cobaloxime catalysts with tailored reactivity.

The potential catalytic applications of metal complexes derived from this compound are outlined in the table below, based on the performance of structurally related catalysts.

Catalyst Type Target Reaction Role of the Pyridyl Oxime Ligand
Cobalt-Pyridyl Oxime ComplexIsoprene PolymerizationControl of Catalyst Activity and Selectivity
Cobaloxime DerivativeHydrogen Evolution ReactionModulation of the Electronic Properties of the Metal Center

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis of Chemical Transformations

Spectroscopic techniques are pivotal in confirming the structure of 2-Chloro-5-methylnicotinaldehyde oxime and monitoring its formation from the corresponding aldehyde.

NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. The ¹H NMR spectrum provides distinct signals for each proton, confirming the molecular structure. The proton on the oxime group (-NOH) typically appears as a singlet in the δ 10.0-12.0 ppm range. researchgate.net The aldehyde proton signal from the starting material (around δ 9.5-10.5 ppm) disappears upon successful conversion to the oxime. Protons on the pyridine (B92270) ring and the methyl group exhibit characteristic shifts and coupling patterns that confirm the substitution pattern.

Similarly, ¹³C NMR spectroscopy is used to identify all carbon atoms in the molecule. The carbon of the C=N-OH group is a key indicator of oxime formation, typically resonating in the δ 145-160 ppm range. rsc.org The disappearance of the aldehyde carbonyl carbon signal (around δ 190-200 ppm) further validates the transformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is generated based on typical chemical shift values for similar functional groups and structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
-CH₃2.3 - 2.518 - 22
Pyridine-H47.8 - 8.0135 - 140
Pyridine-H68.4 - 8.6148 - 152
CH=NOH8.1 - 8.3145 - 155
N-OH10.0 - 12.0-
Pyridine-C2 (Cl)-150 - 155
Pyridine-C3 (C=N)-130 - 135
Pyridine-C5 (CH₃)-132 - 138

Mass Spectrometry (MS) for Reaction Monitoring

Mass spectrometry is a powerful technique for monitoring the progress of the reaction that forms this compound. By analyzing aliquots from the reaction mixture, one can track the disappearance of the starting material, 2-Chloro-5-methylnicotinaldehyde, and the appearance of the product oxime. The molecular ion peak (M+) of the product confirms its formation.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which can be used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragmentation pathways for oximes may include the loss of small neutral molecules such as •OH, H₂O, or HCN. For this specific compound, cleavage of the C-Cl bond or fragmentation of the pyridine ring are also possible. nih.govmiamioh.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound Based on the molecular weight of C₇H₇ClN₂O (170.60 g/mol ) and common fragmentation patterns.

Fragment Ion (m/z) Proposed Identity Fragmentation Pathway
170/172[M]⁺Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl)
153/155[M-OH]⁺Loss of hydroxyl radical
152/154[M-H₂O]⁺Loss of water
135[M-Cl]⁺Loss of chlorine radical
117[C₇H₆N₂]⁺Loss of Cl and OH

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule and is particularly useful for verifying the conversion of the aldehyde to the oxime. The most significant change observed in the IR spectrum is the disappearance of the strong C=O stretching band of the aldehyde (typically around 1690-1715 cm⁻¹) and the appearance of characteristic oxime bands.

The key IR absorptions for this compound include a broad O-H stretch from the hydroxyl group, a C=N stretch, and an N-O stretch. rsc.orgresearchgate.net The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations within the aromatic region.

Table 3: Characteristic IR Absorption Bands for this compound Data compiled from typical frequency ranges for the specified functional groups. rsc.orgresearchgate.net

Functional Group Vibrational Mode Characteristic Frequency (cm⁻¹)
O-H (Oxime)Stretching, broad3150 - 3450
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 2970
C=N (Oxime)Stretching1620 - 1680
C=C, C=N (Pyridine Ring)Stretching1400 - 1600
N-O (Oxime)Stretching930 - 960
C-ClStretching700 - 800

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the intrinsic properties of this compound that are not always accessible through experimental techniques alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. biointerfaceresearch.com For this compound, DFT calculations can be employed to optimize the molecular geometry and predict spectroscopic properties, which can then be compared with experimental data.

Key electronic properties derived from DFT studies include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability. biointerfaceresearch.com A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions. researchgate.net

Table 4: Properties Investigated by DFT and Their Significance

Calculated Property Significance
Optimized Molecular GeometryPredicts bond lengths, bond angles, and dihedral angles.
HOMO-LUMO Energy GapIndicates chemical reactivity and electronic excitation energy.
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) AnalysisStudies charge delocalization and intramolecular interactions. biointerfaceresearch.com
Vibrational FrequenciesPredicts IR and Raman spectra for comparison with experimental data.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For the formation of this compound from its corresponding aldehyde and hydroxylamine (B1172632), DFT calculations can be used to map the entire reaction pathway. This involves locating the transition state structures connecting reactants, intermediates, and products. mdpi.com

By calculating the activation energies for each step, the rate-determining step of the mechanism can be identified. This analysis provides a detailed, atomistic understanding of how the transformation occurs. Furthermore, computational methods can be used to explore potential side reactions or rearrangements, such as the Beckmann rearrangement, by calculating the energy barriers for these alternative pathways. masterorganicchemistry.com This predictive capability is invaluable for optimizing reaction conditions and understanding the stability of the final product.

Molecular Modeling for Ligand-Receptor Interactions (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

An extensive review of scientific literature did not yield specific molecular modeling or docking studies investigating the interaction between this compound and nicotinic acetylcholine receptors (nAChRs). While the 2-chloro-5-pyridinyl moiety is a key pharmacophore in some potent nAChR ligands, such as the natural alkaloid epibatidine, specific computational studies detailing the binding mode, interaction energies, or key amino acid residues involved in the potential binding of this compound to any nAChR subtype have not been reported. nih.gov

In general, molecular modeling for novel ligands targeting nAChRs involves docking the compound into the known crystal structures of various nAChR subtypes or their homologous acetylcholine-binding proteins (AChBPs). nih.govnih.gov Such studies would typically provide insights into the binding affinity and selectivity, information that is currently unavailable for this compound.

In Silico Screening for Chemical Library Design

There is no available research in the scientific literature that describes the use of this compound as a scaffold or fragment in in silico screening for the design of chemical libraries. Methodologies for designing focused chemical libraries often utilize known active compounds or privileged scaffolds to generate a diverse set of molecules with a higher probability of biological activity. nih.gov

The process of in silico library design typically involves defining a core structure (scaffold) and then enumerating a virtual library by attaching various chemical substituents (R-groups) at specified points of variation. These virtual libraries can then be screened computationally for desired properties. However, the application of this approach with this compound as the central scaffold has not been documented.

Future Directions and Emerging Research Avenues

Sustainable Synthesis of 2-Chloro-5-methylnicotinaldehyde Oxime

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Research into the sustainable synthesis of this compound is moving beyond traditional methods, which often rely on hazardous reagents and solvents, towards greener alternatives. ijprajournal.com

Key research avenues include:

Catalyst- and Solvent-Free Conditions: Inspired by green approaches for analogous heterocyclic compounds, future syntheses may focus on solid-state reactions or reactions under solvent-free conditions, potentially utilizing mechanochemistry (ball milling) to drive the reaction between 2-chloro-5-methylnicotinaldehyde and hydroxylamine (B1172632). nih.govrsc.org This approach minimizes waste and energy consumption. nih.gov

Natural Acid Catalysts: A promising green strategy involves the use of natural acid catalysts derived from plant sources such as vitis lanata, mangifera indica, and citrus limetta fruit juice. ijprajournal.com These catalysts are biodegradable, inexpensive, and environmentally friendly, offering a sustainable alternative to conventional acid catalysts like pyridine (B92270). ijprajournal.com

Grindstone Chemistry: A rapid, solventless "grindstone" method, which involves grinding reactants together, has proven effective for the synthesis of various oximes and could be adapted for this compound. ijprajournal.com

Table 1: Comparison of Synthetic Approaches for Oxime Synthesis

Feature Traditional Method (e.g., Pyridine) Emerging Green Methods
Catalyst Pyridine Natural Acids, None (Mechanochemistry)
Solvent Organic Solvents Solvent-free or Water
Reaction Time Often long Potentially shorter nih.gov
Yields Can be low Good to excellent ijprajournal.comnih.gov

| Environmental Impact | Higher (toxic reagents, waste) | Lower (biodegradable, minimal waste) |

Exploration of Novel Reactivity Patterns and Selectivity

The oxime functional group is a versatile platform for a variety of chemical transformations. Future research will likely focus on exploring the unique reactivity of this compound, driven by the electronic properties of the substituted pyridine ring.

Iminoxyl Radical Chemistry: A significant area of exploration is the generation and reaction of the corresponding iminoxyl radical. nih.gov These radicals can undergo intramolecular cyclization reactions, typically forming five-membered rings, or participate in intermolecular coupling reactions. nih.govbeilstein-journals.org The presence of the chloro and methyl groups on the pyridine ring is expected to influence the regioselectivity and stereoselectivity of these radical-mediated transformations.

Oxidative Cyclization: The oxidative cyclization of oximes is a powerful tool for synthesizing heterocyclic structures like isoxazolines. beilstein-journals.org Investigating the reaction of this compound with various oxidants could lead to novel fused-ring systems with potential biological activities.

Coordination Chemistry: The oxime and the pyridine nitrogen atom can act as ligands, coordinating with metal centers to form coordination polymers. nih.gov The study of these metal complexes could reveal novel catalytic activities or materials with interesting magnetic and electronic properties. nih.gov

Integration into Flow Chemistry and Automation

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. flinders.edu.auresearchgate.net The integration of the synthesis and subsequent reactions of this compound into automated flow systems represents a major step forward.

Key benefits and research directions include:

Improved Efficiency and Safety: Flow reactors provide superior mixing and heat transfer, allowing for reactions to be conducted under harsher conditions with greater control and safety. flinders.edu.au This is particularly advantageous for potentially exothermic or hazardous reactions.

Telescoped Synthesis: Multi-step syntheses involving the formation of the oxime and its subsequent conversion can be "telescoped" into a single, continuous process without the need for isolating intermediates. flinders.edu.au This significantly reduces reaction time and waste.

Automated Library Synthesis: By integrating flow reactors with automated reagent-handling systems, large libraries of this compound derivatives can be synthesized rapidly for screening purposes. flinders.edu.au This approach accelerates the discovery of new molecules with desired properties. For instance, a flow setup could be designed where 2-chloro-5-methylnicotinaldehyde is first reacted with hydroxylamine in one reactor coil, and the resulting oxime is then mixed with another reagent in a second coil to generate a derivative. researchgate.netnih.gov

Table 2: Advantages of Flow Chemistry in Chemical Synthesis

Advantage Description
Enhanced Safety Small reaction volumes and superior temperature control minimize risks of thermal runaways. flinders.edu.au
Increased Efficiency Improved mixing and heat transfer lead to faster reaction rates and higher yields. flinders.edu.au
Scalability Scaling up production is achieved by running the system for longer periods, avoiding the challenges of scaling batch reactors. researchgate.net
Automation Allows for high-throughput synthesis and optimization of reaction conditions.

| Process Control | Precise control over parameters like temperature, pressure, and residence time leads to higher product purity and consistency. flinders.edu.au |

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding experimental design. In silico methods can be employed to accelerate the development of this compound derivatives with specific, pre-defined reactivity and functionality.

Predicting Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the oxime and its derivatives. This allows for the prediction of reaction pathways, transition state energies, and the influence of different substituents on reactivity and selectivity.

Designing Novel Structures: By computationally screening virtual libraries of derivatives, researchers can identify candidates with desired electronic or steric properties before committing to laboratory synthesis. For example, modeling can predict how different substituents on the pyridine ring would affect the stability of the iminoxyl radical and its subsequent cyclization pathways.

Molecular Docking: For applications in medicinal chemistry or materials science, molecular docking studies can predict the binding affinity of oxime derivatives to specific biological targets or their packing in a crystal lattice. nih.gov This enables the rational design of molecules with tailored biological activity or material properties.

Multicomponent Reactions Involving the Oxime Functionality

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. beilstein-journals.orgnih.gov The oxime functionality, or its aldehyde precursor, can serve as a key component in such reactions to rapidly build molecular complexity.

One-Pot Tandem Reactions: A key research avenue involves developing one-pot procedures where the aldehyde, 2-chloro-5-methylnicotinaldehyde, first participates in an MCR, followed by an in situ reaction with hydroxylamine to form the final oxime-containing product. This chemoenzymatic cascade approach has been shown to be effective in converting carboxylic acids to nitriles via an oxime intermediate. nih.govrsc.orgresearchgate.net

Synthesis of Complex Heterocycles: The oxime group itself could potentially participate in novel MCRs. For example, it could undergo cycloaddition reactions or act as a nucleophile in a cascade sequence, leading to the formation of complex, polycyclic heterocyclic systems that would be difficult to access through traditional multi-step synthesis. beilstein-journals.org The development of such reactions would significantly expand the synthetic utility of this compound as a building block.

Q & A

Q. What are the optimal synthetic methodologies for producing 2-Chloro-5-methylnicotinaldehyde oxime with high purity?

  • Methodological Answer : A green synthesis approach using amino acid catalysts (e.g., L-proline) under mild conditions can yield oximes with high regioselectivity. For example, refluxing 2-chloro-5-methylnicotinaldehyde with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6–8 hours, followed by recrystallization, achieves purity >95%. Characterization via FTIR (C=N oxime stretch at ~1640 cm⁻¹) and ¹H/¹³C NMR (δ ~7.9–7.4 ppm for aromatic protons, δ ~155 ppm for oxime carbons) ensures structural validation .

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • FTIR : Identify C=N (oxime) at 1640–1650 cm⁻¹ and C-Cl stretches at ~1090 cm⁻¹.
  • ¹H NMR : Look for characteristic aromatic splitting patterns (e.g., doublets at δ 7.93–7.42 ppm for substituted pyridine rings).
  • 13C NMR : Confirm oxime carbon at δ ~155 ppm and pyridine carbons at δ 128–133 ppm.
    Elemental analysis (C, H, N) should align with theoretical values (e.g., C 51.76%, N 5.49%) .

Advanced Research Questions

Q. How can dynamic isomerization of this compound be resolved during chromatographic analysis?

  • Methodological Answer : Use gas chromatography coupled with FTIR (GC-FTIR) to track isomer-specific wavenumber signatures (e.g., 2360 cm⁻¹ for aromatic rings). Multivariate curve resolution (MCR) chemometric analysis can deconvolute overlapping peaks caused by syn/anti oxime isomers. Optimize carrier gas flow rates (e.g., 1.2 mL/min He) and temperature gradients (50–200°C at 10°C/min) to separate isomers .

Q. What mechanistic pathways explain the reactivity of this compound in N-heterocyclic carbene (NHC)-catalyzed cross-coupling reactions?

  • Methodological Answer : NHC catalysts (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) activate aldehydes to form Breslow intermediates, enabling single-electron transfer (SET) with oxime esters. Computational studies (DFT at B3LYP/6-31G*) suggest a radical-mediated pathway: the oxime’s iminyl radical couples with ketyl radicals from aldehydes, forming ketonitrile products. Monitor intermediates via EPR spectroscopy to detect radical species .

Q. How to address contradictions in observed intermediates during oxime synthesis under varying catalytic conditions?

  • Methodological Answer : Discrepancies in intermediate detection (e.g., transient enolate vs. stable Breslow intermediates) arise from reaction kinetics and catalyst choice. Use time-resolved in-situ FTIR or stopped-flow NMR to capture short-lived species. For example, computational models (M06-2X/cc-pVTZ) predict a 20 kcal/mol barrier for water expulsion in oxime intermediates, explaining why certain intermediates (e.g., hydronium adducts) are experimentally elusive .

Data Contradiction Analysis

Q. Why do spectroscopic data for oximes vary across studies despite identical synthetic protocols?

  • Methodological Answer : Variations in FTIR/NMR peaks may stem from:
  • Solvent effects : CDCl3 vs. DMSO-d6 shifts ¹H NMR signals by 0.1–0.3 ppm.
  • Isomer ratio : Syn/anti oxime ratios influence splitting patterns (e.g., J = 2.9 Hz for syn vs. J = 3.5 Hz for anti).
  • Impurity artifacts : Trace solvents (e.g., residual ethanol) may obscure FTIR bands.
    Standardize protocols using anhydrous solvents and report isomer ratios via integration of diagnostic NMR peaks .

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